molecular formula C14H19I2N3O6 B3320184 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide CAS No. 1215856-35-1

5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide

Cat. No.: B3320184
CAS No.: 1215856-35-1
M. Wt: 579.13 g/mol
InChI Key: PABVGHRZJCDWJK-UHFFFAOYSA-N
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Description

5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide is a halogenated aromatic compound characterized by a benzene ring substituted with two iodine atoms at positions 2 and 4, an amino group at position 5, and two 2,3-dihydroxypropyl carbamoyl groups at positions 1 and 3 (Fig. 1). This compound is structurally related to iodinated contrast agents but differs in the number of iodine substituents. The diiodo variant may serve as a synthetic intermediate or degradation product in contrast agent manufacturing.

Molecular Formula: C14H18I2N3O6 Molecular Weight: ~596.1 g/mol (estimated, based on triiodo analog data ). CAS Number: Not explicitly listed in the provided evidence (triiodo analog: 76801-93-9 ).

Properties

IUPAC Name

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4-diiodobenzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19I2N3O6/c15-11-8(13(24)18-2-6(22)4-20)1-9(17)12(16)10(11)14(25)19-3-7(23)5-21/h1,6-7,20-23H,2-5,17H2,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABVGHRZJCDWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19I2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215856-35-1
Record name 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215856351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AMINO-N1,N3-BIS(2,3-DIHYDROXYPROPYL)-2,4-DIIODOISOPHTHALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J81MA3O5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide is a compound with significant relevance in the field of medicinal chemistry, particularly as an intermediate in the synthesis of non-ionic X-ray contrast agents. This article delves into its biological activity, synthesis, and related research findings.

  • Molecular Formula : C14H19I2N3O6
  • Molecular Weight : 579.1261 g/mol
  • Hydrogen Bond Donor Count : 7
  • Hydrogen Bond Acceptor Count : 7
  • Topological Polar Surface Area : 165 Ų

Biological Activity

The biological activity of 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide primarily relates to its use as a precursor in the synthesis of various iodinated contrast agents used in medical imaging. These agents are known for their ability to enhance the visibility of internal structures during X-ray imaging.

The compound exhibits properties that allow it to interact effectively with biological tissues and fluids, enhancing imaging contrast. Its iodinated structure plays a crucial role in this mechanism due to iodine's high atomic number, which increases X-ray absorption.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. The process is optimized to produce a colorless solution suitable for further applications in pharmaceuticals. The following table summarizes key derivatives and their applications:

Compound CAS Number Application
Iodixanol92399-12-9Non-ionic X-ray contrast agent
Iohexol66108-95-0X-ray contrast agent used in radiographic procedures
Ioversol11109-97-0Contrast agent for computed tomography

Case Studies

Several studies have investigated the efficacy and safety profiles of iodinated contrast agents derived from this compound. For instance:

  • Study on Contrast-Induced Nephropathy : A clinical trial assessed the incidence of nephropathy in patients receiving iodixanol versus other contrast agents. Results indicated a lower incidence of renal impairment with iodixanol, attributed to its biochemical properties derived from 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide .
  • Patient Safety Profile Analysis : A meta-analysis reviewed adverse reactions associated with various iodinated contrast media. The findings suggested that derivatives like iohexol exhibit a favorable safety profile compared to older agents .

Research Findings

Recent research highlights the importance of optimizing the synthesis process for enhancing yield and purity while minimizing environmental impact. Innovations in decolorization techniques during synthesis have shown promise in producing high-quality intermediates .

Moreover, ongoing studies are focused on the pharmacokinetics and biodistribution of these compounds to better understand their behavior within the human body and improve patient outcomes during imaging procedures.

Scientific Research Applications

Pharmaceutical Development

5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide serves as an important intermediate in the synthesis of iodinated contrast agents used in medical imaging. Its derivatives are utilized in X-ray computed tomography (CT) due to their favorable properties for enhancing image contrast.

Case Study: Iopromide Synthesis

Iopromide, a widely used non-ionic iodinated contrast medium, is synthesized using intermediates like 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide. Research has shown that these intermediates improve the efficacy and safety profile of contrast agents by providing better solubility and lower toxicity compared to traditional iodinated compounds .

Imaging Agents

The compound's ability to incorporate iodine makes it suitable for use as a radiocontrast agent. Its derivatives have been studied for their effectiveness in providing clearer images during diagnostic procedures.

Research Findings

A study published in Radiology demonstrated that iodinated compounds similar to 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide significantly improve imaging quality while reducing adverse reactions in patients undergoing CT scans .

Antimicrobial Properties

Emerging research indicates that derivatives of this compound exhibit antimicrobial activity. The presence of hydroxyl groups enhances interaction with microbial cell membranes, potentially leading to novel antimicrobial agents.

Case Study: Antimicrobial Activity Testing

In vitro studies conducted on various bacterial strains showed that certain derivatives of 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics .

Chemical Synthesis

The compound is utilized as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in creating more complex molecules.

Synthesis Pathways

Research has outlined several synthetic pathways involving 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide as a precursor for synthesizing other bioactive compounds. These pathways often involve nucleophilic substitution reactions and coupling reactions with other organic molecules .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for iodinated contrast agentsEnhances efficacy and safety of imaging agents
Imaging AgentsRadiocontrast agent for CT scansImproves image quality; reduces adverse reactions
Antimicrobial PropertiesPotential antimicrobial agentSignificant inhibition against various bacterial strains
Chemical SynthesisBuilding block for organic synthesisVersatile functional groups enable complex molecule creation

Comparison with Similar Compounds

Non-Iodinated Derivative

Compound: 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride CAS: 203515-86-0 Molecular Formula: C14H21N3O6·HCl Molecular Weight: 327.33 g/mol Key Features:

  • Lacks iodine substituents, reducing molecular weight and radiopacity.
  • Functions as a pharmaceutical intermediate in synthesizing iodinated contrast agents like iohexol .
  • Exhibits higher solubility in aqueous media compared to iodinated derivatives due to reduced hydrophobicity .

Triiodinated Analog

Compound: 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol Impurity B) CAS: 76801-93-9 Molecular Formula: C14H18I3N3O6 Molecular Weight: 705.02 g/mol Key Features:

  • Contains three iodine atoms, enhancing radiopacity for use in X-ray contrast imaging.
  • Classified as a pharmacopeial impurity (e.g., in the Chinese Pharmacopoeia) with strict limits (<0.1% in final formulations) .
  • Lower aqueous solubility compared to non-iodinated derivatives due to increased hydrophobicity .

Acetylated Triiodinated Derivative

Compound : 5-Acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
CAS : 31127-80-7
Molecular Formula : C16H20I3N3O7
Molecular Weight : 747.07 g/mol (estimated)
Key Features :

  • Acetylation at the amino group improves metabolic stability and reduces reactivity.
  • Intermediate in synthesizing iopromide and other contrast agents .

Physicochemical and Functional Comparison

Parameter Diiodo Compound Non-Iodinated Derivative Triiodo Analog
Iodine Content 2 atoms 0 atoms 3 atoms
Molecular Weight ~596.1 g/mol 327.33 g/mol 705.02 g/mol
Solubility in Water Moderate (iodine reduces solubility) High Low
Radiopacity Low (insufficient for imaging) None High (used in contrast agents)
Pharmacological Role Synthetic intermediate/impurity API intermediate Contrast agent impurity

Q & A

Q. What are the established synthetic routes for 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide, and what critical reaction conditions must be controlled?

The compound is synthesized via a multi-step pathway:

Chlorination : 5-Amino-2,4,6-triiodoisophthalic acid reacts with SOCl₂ to form the acyl chloride intermediate.

Condensation : The intermediate reacts with 2-acetoxypropionyl chloride in dimethylacetamide (DMAC) under controlled stoichiometry (1:2 molar ratio).

Hydrolysis : The final product is obtained via NaOH-mediated hydrolysis of acetate groups.
Critical Conditions :

  • Temperature control during chlorination (reflux conditions) to avoid decomposition.
  • Anhydrous conditions for condensation to prevent side reactions.
  • Precise pH adjustment during hydrolysis (pH 10–12) to ensure complete deprotection without degrading the iodinated core .

Q. Which analytical techniques are most effective for characterizing the iodinated aromatic core and polyol substituents in this compound?

  • Mass Spectrometry (HRMS) : Confirms molecular weight (1508.15 g/mol) and isotopic pattern of iodine .
  • NMR Spectroscopy :
    • ¹H NMR: Identifies protons on dihydroxypropyl groups (δ 3.5–4.2 ppm).
    • ¹³C NMR: Resolves carbonyl carbons (amide C=O at ~170 ppm) and iodinated aromatic carbons.
  • HPLC-PDA : Monitors purity (>98%) using reverse-phase C18 columns with UV detection at 240 nm (iodine chromophore) .

Advanced Research Questions

Q. How can computational reaction path analysis improve the efficiency of synthesizing complex iodinated benzamide derivatives?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction Optimization : Computational screening of solvents (DMAC vs. DMF) identifies optimal polarity for condensation steps.
  • Energy Profiling : Maps activation barriers for hydrolysis, guiding pH and temperature adjustments.
  • Feedback Loops : Experimental data refine computational models, accelerating reaction discovery by ~40% .

Q. What experimental strategies resolve contradictions in reported yield variations between solution-phase and solid-phase synthetic approaches?

Parameter Solution-Phase Solid-Phase
Yield65–72%48–55%
Purity>98%90–95%
Key IssueSolvent retentionIncomplete coupling
Resolution Strategies :
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify bottlenecks in solid-phase coupling.
  • Taguchi Design : Optimize resin swelling (e.g., using PEG-based linkers) to improve reagent accessibility.
  • Post-Synthesis Cleavage : Use TFA/water (95:5) to minimize side products during resin cleavage .

Q. How does pH variation affect the stability of the iodinated benzamide structure during biological assay preparation?

  • Acidic Conditions (pH < 5) : Promotes hydrolysis of amide bonds, degrading the core structure.
  • Neutral to Alkaline (pH 7–9) : Stable for >72 hours in PBS buffer, suitable for cell-based assays.
  • Mitigation Strategy : Use citrate-phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .

Q. What methodologies optimize the compound’s solubility for in vivo studies while maintaining structural integrity?

  • Co-Solvent Systems : Use 10% DMSO + 5% Solutol HS-15 in saline to achieve >5 mg/mL solubility.
  • Derivatization : Introduce PEGylated dihydroxypropyl groups (post-synthesis) to enhance hydrophilicity without altering iodine substitution.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral data between synthetic batches?

  • Root Cause : Variable residual solvents (e.g., DMAC) skew integration ratios.
  • Resolution :
    • Precipitate the compound in cold ether to remove solvents.
    • Use deuterated DMSO for NMR to avoid signal overlap.
    • Apply 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. Tables

Q. Table 1. Comparative Analysis of Synthetic Methods

Method Yield (%)Purity (%)Key Advantage
Solution-Phase 7298.5Scalability
Solid-Phase 5592.0Automated synthesis

Q. Table 2. Stability Under pH Variation

pH Degradation (%) at 24h Major Degradation Product
3.0985-Amino-2,4-diiodoisophthalic acid
7.42None
10.015Partial de-iodination

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide
Reactant of Route 2
Reactant of Route 2
5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide

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